molecular formula C21H22F3NO4S B2378467 {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-55-8

{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone

Cat. No. B2378467
CAS RN: 866019-55-8
M. Wt: 441.47
InChI Key: MBOMIBCCLLAQMB-UHFFFAOYSA-N
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Description

The compound {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone is a chemical with the molecular formula C21H22F3NO4S and a molecular weight of 441.46 . It is also known by other names such as 4-(phenylmethanesulfonylmethyl)-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol and Methanone, [4-hydroxy-4-[[ (phenylmethyl)sulfonyl]methyl]-1-piperidinyl][3-(trifluoromethyl)phenyl]- .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 632.9±55.0 °C, and its predicted density is 1.367±0.06 g/cm3 . The predicted pKa value is 13.06±0.20 .

Scientific Research Applications

Catalytic Oxidation in Organic Chemistry

A study by Pearson and Waymouth (2009) explores the catalytic oxidation of methanol using a palladium complex, which is relevant to the chemistry of compounds like {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone. This research contributes to understanding the mechanistic aspects of methanol oxidation in organic chemistry (Pearson & Waymouth, 2009).

Synthesis and Biological Activities

Wang et al. (2015) conducted research on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which includes compounds with structures similar to the compound . Their study provided insights into the synthesis process and explored the herbicidal and insecticidal activities of these compounds (Wang et al., 2015).

Crystal Structure Analysis

Revathi et al. (2015) analyzed the crystal structure of a compound containing 4-hydroxypiperidino and 4-piperidino substituents, which is structurally related to the compound of interest. This research aids in understanding the crystallographic properties of such compounds (Revathi et al., 2015).

Antagonistic Properties in Neuropharmacology

Borza et al. (2007) investigated compounds including 4-benzylpiperidine-1-yl and 4-hydroxy-phenyl-methanone, which are structurally related to the compound . The study focused on their role as NR2B subunit-selective antagonists of the NMDA receptor, highlighting their significance in neuropharmacological research (Borza et al., 2007).

Synthesis and Anti-Estrogenic Activity

Jones et al. (1979) explored the synthesis of compounds including phenylmethyl methanone and their potent antiestrogenic activity. This research is pertinent to understanding the medical applications of similar compounds in hormonal therapies (Jones et al., 1979).

Antimicrobial Activity Research

Chaudhari (2012) synthesized derivatives containing methanone and evaluated their antimicrobial activity. This underscores the potential medical application of similar compounds in combating microbial infections (Chaudhari, 2012).

properties

IUPAC Name

[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4S/c22-21(23,24)18-8-4-7-17(13-18)19(26)25-11-9-20(27,10-12-25)15-30(28,29)14-16-5-2-1-3-6-16/h1-8,13,27H,9-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOMIBCCLLAQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CS(=O)(=O)CC2=CC=CC=C2)O)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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